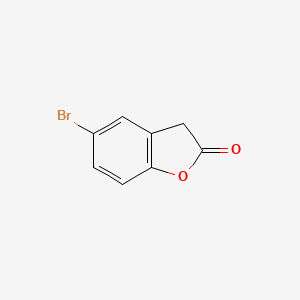

5-Bromobenzofuran-2(3H)-one

Description

Properties

IUPAC Name |

5-bromo-3H-1-benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPSJPXUPBXGKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434521 | |

| Record name | 5-Bromo-1-benzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166386-69-2 | |

| Record name | 5-Bromo-2(3H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166386-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-benzofuran-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromobenzofuran-2(3H)-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromobenzofuran-2(3H)-one, a key heterocyclic building block, holds significant importance in the realms of organic synthesis and medicinal chemistry. Its unique structural framework, featuring a benzofuranone core with a strategically positioned bromine atom, renders it a versatile precursor for the synthesis of a wide array of more complex molecules. This guide, curated for the discerning scientific audience, delves into the essential technical details of this compound, from its fundamental properties to its applications in cutting-edge research and development. The presence of the bromine atom is particularly noteworthy, as it serves as a convenient handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities and the construction of intricate molecular architectures.[1] This reactivity has positioned 5-Bromobenzofuran-2(3H)-one as a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.[1]

Physicochemical and Spectral Properties

A thorough understanding of the physical and chemical characteristics of 5-Bromobenzofuran-2(3H)-one is paramount for its effective utilization in a laboratory setting. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 166386-69-2 | [1][2] |

| Molecular Formula | C₈H₅BrO₂ | [1][2] |

| Molecular Weight | 213.03 g/mol | [1][2] |

| Appearance | Off-white to pale yellow solid | Inferred from related compounds |

| Melting Point | Not explicitly available, but related compounds such as 5-bromobenzofuran-2-carboxylic acid have a melting point of 257 °C.[3] | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | Inferred from general solubility of similar organic compounds |

| Storage | Store in a dry, well-ventilated place at room temperature.[1][2] | N/A |

Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, with their chemical shifts and coupling constants influenced by the bromine and the fused lactone ring. Additionally, a characteristic singlet for the methylene protons at the 3-position of the benzofuranone ring would be anticipated.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the lactone, the aromatic carbons (some of which would show the effect of bromine substitution), and the methylene carbon at the 3-position.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the lactone carbonyl group (C=O) stretching vibration is expected, typically in the range of 1750-1780 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (213.03 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks).

Synthesis and Reaction Chemistry

The synthesis of 5-Bromobenzofuran-2(3H)-one can be achieved through various synthetic routes. A common and effective method involves the cyclization of a suitably substituted precursor.

Illustrative Synthesis Protocol: Cyclization of 4-Bromo-2-(carboxymethoxy)benzoic Acid

This protocol provides a plausible and logical pathway for the synthesis of 5-Bromobenzofuran-2(3H)-one, based on established chemical principles for the formation of benzofuranone rings.

Step 1: Preparation of 4-Bromo-2-(carboxymethoxy)benzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-hydroxybenzoic acid in a suitable solvent such as acetone.

-

Addition of Reagents: Add an excess of potassium carbonate to the solution, followed by the dropwise addition of ethyl bromoacetate.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Evaporate the solvent under reduced pressure. The resulting crude ester is then hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid).

-

Purification: The precipitated 4-Bromo-2-(carboxymethoxy)benzoic acid is collected by filtration, washed with cold water, and dried.

Step 2: Intramolecular Cyclization to 5-Bromobenzofuran-2(3H)-one

-

Reaction Setup: Place the dried 4-Bromo-2-(carboxymethoxy)benzoic acid in a reaction vessel.

-

Dehydrating Agent: Add a dehydrating agent such as acetic anhydride or a mixture of acetic anhydride and sodium acetate.

-

Heating: Heat the mixture gently to initiate the intramolecular cyclization, which proceeds via an intramolecular Friedel-Crafts-type acylation.

-

Work-up: After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product and quench the excess acetic anhydride.

-

Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to afford pure 5-Bromobenzofuran-2(3H)-one.

Caption: Synthetic workflow for 5-Bromobenzofuran-2(3H)-one.

Reactivity and Key Transformations

The chemical reactivity of 5-Bromobenzofuran-2(3H)-one is dominated by the presence of the bromine atom on the aromatic ring, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

The C-Br bond in 5-Bromobenzofuran-2(3H)-one is susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that allows for the formation of new carbon-carbon or carbon-heteroatom bonds. This is a powerful strategy for elaborating the core structure.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of 5-Bromobenzofuran-2(3H)-one with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 5-position.[4][5][6] This is a highly reliable and versatile method for creating biaryl structures, which are common motifs in pharmaceuticals.[7]

Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromobenzofuran-2(3H)-one, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and stir for several hours, monitoring the progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted-benzofuran-2(3H)-one.

Caption: Suzuki-Miyaura coupling of 5-Bromobenzofuran-2(3H)-one.

Applications in Research and Development

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.[8][9] Consequently, 5-Bromobenzofuran-2(3H)-one serves as a valuable starting material for the synthesis of novel drug candidates.

Drug Discovery

The benzofuran core is associated with a diverse array of pharmacological properties, including anticancer, antiviral, anti-inflammatory, and neuroprotective activities.[8][9] The ability to functionalize the 5-position of the 5-Bromobenzofuran-2(3H)-one scaffold via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For instance, derivatives of the benzofuran core have been investigated as kinase inhibitors for cancer therapy and as agents targeting neurological and inflammatory conditions.[1][5]

Materials Science

The versatile reactivity of 5-Bromobenzofuran-2(3H)-one also extends to materials science. The introduction of specific functional groups through cross-coupling can lead to the development of novel organic materials with interesting photophysical or electronic properties. For example, benzofuran-containing molecules have been explored in the context of fluorescent probes and other functional materials.[1]

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10]

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Handling: Avoid creating dust. Use appropriate tools for handling solids.

Hazard Classifications for Related Compounds (e.g., 5-Bromobenzofuran):

-

Acute Toxicity (Oral): May be harmful if swallowed.[11]

-

Skin Irritation: May cause skin irritation.[11]

-

Eye Irritation: May cause serious eye irritation.[11]

-

Respiratory Irritation: May cause respiratory irritation.[11]

-

Carcinogenicity: Suspected of causing cancer.[11]

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a dry and cool place, away from incompatible materials such as strong oxidizing agents.[1][10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

5-Bromobenzofuran-2(3H)-one is a valuable and versatile building block in modern organic synthesis. Its utility is primarily derived from the strategic placement of a bromine atom on the benzofuranone core, which allows for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This reactivity has made it a key intermediate in the synthesis of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the potential of this important chemical entity.

References

-

My Skin Recipes. (n.d.). 5-BroMobenzofuran-2(3H)-one. Retrieved from [Link]

- Dawood, K. M., Farag, A. M., El-Deftar, M. M., Gardiner, M., & Abdelaziz, H. A. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using a 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(iii), 210-226.

-

ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Retrieved from [Link]

- Karatas, F., & Olt, S. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry, 41(7), 843-848.

-

PubChem. (n.d.). 3-(5-Bromo-1-benzofuran-2-yl)-1H-pyrazole. Retrieved from [Link]

- Stanchev, S., Stoyanov, N., & Ivanov, D. (2020). Ketonic Mannich bases derived from 1-(5-bromobenzofuran-2-yl)ethan-1-one. Chemistry & Biology Interface, 10(6), 36-46.

- MDPI. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules, 28(23), 7806.

- Li, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30249-30266.

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-bromobenzofuran-2(3h)-one (C8H5BrO2). Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). Ethyl 5-bromobenzofuran-3-carboxylate. Retrieved from [Link]

- Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160.

-

ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2(3H)-benzofuranone, 3-phenyl-3-(2-piperidinoethyl)-. Retrieved from [Link]

-

ResearchGate. (n.d.). Some of the most famous benzofuran core-based clinical drugs. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzofuran-2(3h)-one, 3-allyl-3-phenyl-. Retrieved from [Link]

- Reddy, T. S., & Kumar, A. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00063.

-

PubChem. (n.d.). 1,3-Dihydroisobenzofuran. Retrieved from [Link]

Sources

- 1. 5-BroMobenzofuran-2(3H)-one [myskinrecipes.com]

- 2. 166386-69-2|5-Bromobenzofuran-2(3H)-one|BLD Pharm [bldpharm.com]

- 3. 5-BROMO-1-BENZOFURAN-2-CARBOXYLIC ACID CAS#: 10242-11-2 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Buy (5-Bromobenzofuran-2-yl)boronic acid | 331833-99-9 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. scienceopen.com [scienceopen.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. fishersci.com [fishersci.com]

- 11. 5-Bromobenzofuran 97 23145-07-5 [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 5-Bromobenzofuran-2(3H)-one via Intramolecular Cyclization of 4-Bromophenoxyacetic Acid

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 5-Bromobenzofuran-2(3H)-one, a valuable heterocyclic intermediate in pharmaceutical research and drug development. The primary focus is on the efficient intramolecular Friedel-Crafts acylation of 4-bromophenoxyacetic acid. This document delves into the underlying reaction mechanisms, offers a detailed and validated experimental protocol, and discusses critical process parameters. By blending theoretical principles with practical, field-proven insights, this guide serves as an essential resource for researchers, chemists, and professionals in the field of organic synthesis and medicinal chemistry.

Introduction: The Strategic Importance of the Benzofuranone Core

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anti-cancer properties.[1][2] A key derivative, the benzofuran-2(3H)-one lactone, serves as a versatile building block for more complex molecular architectures.

Our target molecule, 5-Bromobenzofuran-2(3H)-one (CAS: 166386-69-2), is of particular interest.[3][4] The presence of a bromine atom at the C5 position provides a reactive handle for subsequent functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of diverse compound libraries for drug discovery programs.[5]

This guide focuses on a robust and direct synthetic route: the acid-catalyzed intramolecular cyclization of readily available 4-bromophenoxyacetic acid. This transformation is a classic example of an intramolecular Friedel-Crafts acylation, a powerful C-C bond-forming reaction in aromatic chemistry.[6][7]

The Core Chemistry: Intramolecular Friedel-Crafts Acylation

The conversion of 4-bromophenoxyacetic acid to 5-Bromobenzofuran-2(3H)-one is an electrophilic aromatic substitution reaction. The core principle involves the generation of an electrophilic acylium ion (or a related activated species) from the carboxylic acid moiety, which then attacks the electron-rich aromatic ring to form the new five-membered lactone ring.[7][8]

Mechanistic Principles

The reaction proceeds through several distinct steps, as illustrated below:

-

Activation of the Carboxylic Acid: In the presence of a strong acid catalyst (e.g., Polyphosphoric Acid), the carbonyl oxygen of the carboxylic acid is protonated. This enhances the electrophilicity of the carbonyl carbon.

-

Formation of the Acylium Ion: The protonated intermediate loses a molecule of water to form a resonance-stabilized acylium ion. This species is a potent electrophile.[9]

-

Electrophilic Aromatic Substitution: The acylium ion is attacked by the π-electrons of the benzene ring. The cyclization occurs at the ortho position relative to the activating ether linkage. The bromine atom at the para position ensures that the cyclization leads regioselectively to the 5-bromo isomer.

-

Deprotonation and Aromaticity Restoration: A proton is lost from the intermediate carbocation (the sigma complex), restoring the aromaticity of the benzene ring and yielding the final product, 5-Bromobenzofuran-2(3H)-one.[8][10]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-BroMobenzofuran-2(3H)-one [myskinrecipes.com]

- 4. 166386-69-2|5-Bromobenzofuran-2(3H)-one|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. byjus.com [byjus.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Data for 5-Bromobenzofuran-2(3H)-one: A Technical Guide

Molecular Structure and Overview

5-Bromobenzofuran-2(3H)-one is a heterocyclic compound featuring a benzofuran core structure with a bromine substituent on the benzene ring and a carbonyl group, forming a lactone. This structure is pivotal for further chemical modifications, often via cross-coupling reactions at the bromine site.

Molecular Diagram of 5-Bromobenzofuran-2(3H)-one

Caption: Structure of 5-Bromobenzofuran-2(3H)-one with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Although experimental spectra for 5-Bromobenzofuran-2(3H)-one are not published, a highly accurate prediction can be made based on fundamental principles and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The key feature is the 1,2,4-trisubstituted benzene ring, which gives rise to a characteristic set of coupled signals.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.45 | d | J ≈ 2.0 Hz | H-4 |

| ~7.30 | dd | J ≈ 8.5, 2.0 Hz | H-6 |

| ~7.00 | d | J ≈ 8.5 Hz | H-7 |

| ~3.70 | s | - | H-3 (CH₂) |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

-

Aromatic Region (δ 7.00-7.50): The electron-withdrawing bromine atom and the fused lactone ring deshield the aromatic protons.

-

H-4 is expected to be the most downfield aromatic proton, appearing as a doublet due to ortho-coupling with H-6 being absent and only a small meta-coupling to H-6.

-

H-6 will appear as a doublet of doublets, split by its ortho neighbor H-7 and its meta neighbor H-4.

-

H-7 will be the most upfield of the aromatic protons and will appear as a doublet due to coupling with H-6.

-

-

Aliphatic Region (δ ~3.70): The methylene protons at the C-3 position are adjacent to an oxygen atom and a quaternary carbon, resulting in a singlet signal. Its chemical shift is influenced by the proximity to the aromatic system and the lactone carbonyl.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C-2 (C=O) |

| ~152.0 | C-7a |

| ~135.0 | C-6 |

| ~130.0 | C-4 |

| ~125.0 | C-3a |

| ~118.0 | C-5 (C-Br) |

| ~112.0 | C-7 |

| ~35.0 | C-3 (CH₂) |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

-

Carbonyl Carbon (C-2): The lactone carbonyl carbon is significantly deshielded and will appear far downfield, typically above 170 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the bromine (C-5) will be shifted upfield relative to the others due to the 'heavy atom' effect, while the carbons ortho and para to the bromine will be deshielded. The bridgehead carbons (C-3a and C-7a) will have distinct shifts, with C-7a (bonded to oxygen) being more downfield.

-

Aliphatic Carbon (C-3): The methylene carbon will appear in the aliphatic region, with a chemical shift typical for a carbon atom situated between an aromatic ring and a carbonyl group.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for structural confirmation.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of 5-Bromobenzofuran-2(3H)-one will be the carbonyl stretch of the five-membered lactone ring.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| ~3100-3000 | Medium | C-H aromatic stretch |

| ~2960-2850 | Weak | C-H aliphatic stretch (CH₂) |

| ~1805-1795 | Strong | C=O lactone stretch (γ-lactone) |

| ~1600, ~1470 | Medium | C=C aromatic ring stretch |

| ~1250-1150 | Strong | C-O ester stretch |

| ~850-800 | Strong | C-H out-of-plane bend (aromatic) |

| ~700-600 | Medium | C-Br stretch |

Expertise & Experience: Interpreting the IR Spectrum

The key diagnostic band is the carbonyl (C=O) stretch. Five-membered rings (γ-lactones) are strained, which increases the frequency of the C=O stretching vibration compared to acyclic esters or six-membered lactones (which absorb around 1735-1750 cm⁻¹). Spectroscopic data for similar benzofuran-2(3H)-one derivatives consistently show a strong absorption band in the 1795-1811 cm⁻¹ region[1]. This high-frequency absorption is a definitive indicator of the strained lactone functional group in the target molecule. The presence of aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹ will also be apparent[2][3].

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, rapid method for obtaining IR spectra of solid samples.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂ and H₂O) from the final spectrum.

-

Sample Application: Place a small amount of the solid 5-Bromobenzofuran-2(3H)-one powder onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For 5-Bromobenzofuran-2(3H)-one, the most critical feature will be the isotopic pattern of bromine.

Predicted Mass Spectrometry Data (ESI-MS)

The following data is based on predictions from PubChemLite for the molecule C₈H₅BrO₂ (Monoisotopic Mass: 211.9473 Da)[4].

| Adduct Form | Calculated m/z |

| [M]⁺ | 211.9468 |

| [M+H]⁺ | 212.9546 |

| [M+Na]⁺ | 234.9365 |

| [M-H]⁻ | 210.9400 |

| [M+HCOO]⁻ | 256.9455 |

Expertise & Experience: Interpreting the Mass Spectrum

-

Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity. The molecular ion peak (M⁺) will be observed as a doublet at m/z ≈ 212 and m/z ≈ 214. This is the most definitive evidence for the presence of a single bromine atom in the molecule.

-

Fragmentation: In electron ionization (EI-MS), a common fragmentation pathway for lactones is the loss of CO, followed by the loss of another CO molecule.

-

M⁺ (m/z 212/214) -> Loss of CO -> [M-CO]⁺ (m/z 184/186)

-

[M-CO]⁺ (m/z 184/186) -> Loss of CO -> [C₆H₄Br]⁺ (m/z 156/158)

-

Proposed MS Fragmentation Pathway

Caption: A plausible fragmentation pathway for 5-Bromobenzofuran-2(3H)-one under EI-MS conditions.

Experimental Protocol: MS Data Acquisition (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system to ensure purity before it enters the mass spectrometer. A simple isocratic method on a C18 column is often sufficient.

-

Ionization: Use an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, with minimal fragmentation.

-

Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap. A high-resolution mass spectrometer (HRMS) is recommended to confirm the elemental composition by comparing the exact measured mass to the calculated mass.

-

Data Analysis: Examine the full scan spectrum for the expected m/z values and, most importantly, the characteristic 1:1 isotopic pattern for the bromine-containing ions.

Conclusion

This guide provides a comprehensive and technically sound overview of the key spectroscopic data for 5-Bromobenzofuran-2(3H)-one. By integrating predictive data with robust analogies from well-documented, structurally similar compounds, a reliable spectroscopic profile has been established. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with detailed interpretation and validated experimental protocols, offer a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical intermediate.

References

- (Reference to a general organic chemistry textbook for fundamental principles of spectroscopy, if applicable)

- (Reference to a spectral database like SDBS or a similar resource, if used for general comparison)

-

Royal Society of Chemistry. (n.d.). Supplementary Information for [Specify relevant paper if one was used for analogy, e.g., a paper on benzofuranone synthesis]. Retrieved from [URL of the supplementary info].[1]

-

PubChemLite. (n.d.). 5-bromobenzofuran-2(3h)-one. Retrieved from [URL of the PubChemLite page].[4]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (This is a placeholder for a standard spectroscopy textbook).[2][3]

Sources

Solubility of 5-Bromobenzofuran-2(3H)-one in common organic solvents

An Application Scientist's Guide to the Solubility of 5-Bromobenzofuran-2(3H)-one in Common Organic Solvents

Executive Summary

5-Bromobenzofuran-2(3H)-one is a pivotal heterocyclic building block in the synthesis of complex pharmaceutical and bioactive molecules.[1][2] Its utility in drug discovery and materials science is profound, yet its successful application—from reaction setup and purification to formulation and screening—is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility of 5-Bromobenzofuran-2(3H)-one, moving beyond simple data points to explore the underlying physicochemical principles. Authored for researchers, scientists, and drug development professionals, this document offers a predictive solubility profile based on molecular structure analysis, detailed protocols for empirical determination, and expert insights into the practical implications for laboratory workflows.

The Molecular Profile of 5-Bromobenzofuran-2(3H)-one: A Duality of Polarity

To understand the solubility of 5-Bromobenzofuran-2(3H)-one (CAS No: 166386-69-2), a structural examination is paramount. The molecule's behavior in various solvents is dictated by the interplay of its distinct functional regions:

-

The Polar Lactone Core: The molecule features a cyclic ester (lactone) group. The carbonyl oxygen (C=O) and the ester oxygen (O-C) introduce significant polarity and create a dipole moment. This region can act as a hydrogen bond acceptor, a critical factor for its interaction with protic solvents.

-

The Nonpolar Bromophenyl Moiety: The fused benzene ring, substituted with a bromine atom, constitutes the nonpolar segment of the molecule. This aromatic system contributes to van der Waals forces and π-stacking interactions, favoring dissolution in nonpolar or moderately polar aromatic solvents.

The balance between these two regions results in a molecule of intermediate polarity. The predicted octanol-water partition coefficient (XlogP) of 2.0 further quantifies this, suggesting a preference for organic environments over aqueous media.[3] This structural duality is the key to predicting its behavior across a spectrum of common laboratory solvents.

Predictive Solubility Profile

The following table summarizes the expected solubility of 5-Bromobenzofuran-2(3H)-one in various solvent classes, providing the scientific rationale for each prediction.

| Solvent Class | Representative Solvents | Predicted Solubility | Scientific Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High to Very High | These solvents possess strong dipoles that can effectively solvate the polar lactone ring. DMSO and DMF are particularly effective due to their high polarity and ability to disrupt the solute's crystal lattice. Acetone, being moderately polar, is also expected to be a good solvent. This class is ideal for preparing high-concentration stock solutions for biological screening.[6] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These alcohols can engage in hydrogen bonding with the lactone's oxygen atoms, enhancing solubility.[6] However, their own hydrogen-bonding network must be disrupted, and the nonpolar bromophenyl part of the solute is less compatible with these solvents compared to polar aprotic ones. Solubility is expected to decrease as the alkyl chain of the alcohol increases (Methanol > Ethanol > Isopropanol). |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | DCM and chloroform are effective at dissolving compounds of intermediate polarity. They can interact favorably with both the polar lactone group through dipole-dipole interactions and the nonpolar aromatic ring, making them excellent solvents for both reactions and chromatographic purification. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. These solvents can solvate the nonpolar portion of the molecule well, but their ability to interact with the polar lactone is limited to weaker dipole-dipole forces, resulting in moderate solubility. |

| Aromatic | Toluene, Benzene | Low to Moderate | These nonpolar solvents can effectively solvate the bromophenyl ring through π-stacking interactions. However, they are poor solvents for the polar lactone moiety, which will limit overall solubility. They may be useful as co-solvents in chromatography or for specific reactions. |

| Nonpolar Aliphatic | Hexanes, Heptane | Very Low / Insoluble | These solvents lack any significant dipole and cannot effectively solvate the polar lactone group. The energy required to break the solute's crystal lattice forces is not compensated by solute-solvent interactions. These are ideal choices for use as anti-solvents during crystallization or precipitation.[4] |

| Aqueous | Water | Insoluble | The large, nonpolar bromophenyl group dominates the molecule's character, making it hydrophobic. The energy gain from solvating the small polar lactone group is insufficient to overcome the energy cost of disrupting the strong hydrogen-bonding network of water.[7] |

A Validated Protocol for Empirical Solubility Assessment

Predictions provide a strong foundation, but empirical testing is essential for precise applications. The following workflow is a self-validating system designed to qualitatively and semi-quantitatively classify the solubility of 5-Bromobenzofuran-2(3H)-one, providing actionable data for downstream applications.

Experimental Workflow Diagram

Caption: A stepwise decision-based workflow for determining the solubility of 5-Bromobenzofuran-2(3H)-one.

Step-by-Step Methodology

This protocol is designed to determine if the compound is soluble above or below a practical concentration of approximately 5 mg/mL.

-

Preparation: Accurately weigh 5.0 (± 0.2) mg of 5-Bromobenzofuran-2(3H)-one into a clean, dry 4 mL glass vial. Prepare a series of identical vials for each solvent to be tested.

-

Causality: Starting with a fixed, known mass and a standard vial size ensures consistency and allows for semi-quantitative comparison between solvents.

-

-

Initial Solvent Addition: Add 100 µL of the first test solvent to the vial.

-

Causality: This initial small volume corresponds to a high concentration (50 mg/mL). If the compound dissolves here, it is highly soluble.

-

-

Agitation: Securely cap the vial and vortex vigorously for 1 minute. Following this, place the vial in an ultrasonic bath for 2 minutes.

-

Causality: Vortexing provides mechanical agitation, while sonication uses high-frequency sound waves to break apart agglomerates and accelerate the dissolution process, ensuring that any observed insolubility is not due to insufficient mixing kinetics.[4]

-

-

Observation: Hold the vial against a dark background and illuminate it from the side. Carefully inspect for any undissolved solid particles.

-

Causality: This is the primary data collection step. Proper lighting and background are crucial for detecting small amounts of undissolved material.

-

-

Iterative Addition & Assessment:

-

If the solution is perfectly clear, the compound is highly soluble in this solvent.

-

If solid remains, add another 200 µL of the solvent (total volume 300 µL). Repeat steps 3 and 4.

-

Continue adding 200 µL aliquots of the solvent, followed by agitation and observation, until a total volume of 1 mL has been added.

-

Causality: This iterative process allows for the determination of a solubility bracket. Observing dissolution at a specific volume provides a semi-quantitative measure (e.g., dissolving after 500 µL total volume indicates a solubility of ~10 mg/mL).

-

-

Classification:

-

Soluble: If the compound dissolves completely at any point up to 1 mL total volume. The solubility can be reported as ≥ 5 mg/mL.

-

Insoluble: If undissolved solid remains after the addition of 1 mL of solvent and subsequent agitation. The solubility is reported as < 5 mg/mL.

-

Practical Implications in Research & Development

An understanding of solubility is not an academic exercise; it directly impacts the efficiency and success of research and development efforts.

-

Reaction Solvent Selection: For homogeneous reactions, a solvent that fully dissolves 5-Bromobenzofuran-2(3H)-one and all other reagents is required. Dichloromethane or THF would be excellent starting points for many coupling or substitution reactions.

-

Purification Strategy: The predicted solubility profile is critical for chromatographic purification.

-

Normal-Phase Chromatography: The compound's intermediate polarity suggests it will have good mobility on silica gel using solvent systems like Hexane/Ethyl Acetate or Hexane/DCM. Its low solubility in hexanes makes this a good choice for the weak solvent in a gradient.

-

Crystallization: A powerful purification technique is enabled by identifying a solvent in which the compound is highly soluble when hot but poorly soluble when cold (e.g., isopropanol or ethanol). Alternatively, an anti-solvent crystallization can be performed by dissolving the compound in a good solvent (e.g., acetone) and slowly adding a poor solvent (e.g., heptane) until precipitation occurs.[5]

-

-

Biological Screening & Formulation: For in vitro assays, compounds are typically stored as high-concentration stock solutions in DMSO. The high predicted solubility in DMSO makes it an ideal choice. When preparing aqueous assay buffers, it is critical to know the solubility limit to avoid precipitation of the compound, which would lead to inaccurate results.

By leveraging this guide, researchers can make informed, scientifically-grounded decisions, saving time, conserving valuable material, and ultimately accelerating the path of discovery and development.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromobenzofuran CAS 23145-07-5 Product Specification.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown. (2023). Solubility of Organic Compounds.

- PubChemLite. (n.d.). 5-bromobenzofuran-2(3h)-one (C8H5BrO2).

- My Skin Recipes. (2025). 5-BroMobenzofuran-2(3H)-one.

- ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.

- BenchChem. (2025). Technical Support Center: Purification of Substituted Benzofurans.

Sources

- 1. 5-BroMobenzofuran-2(3H)-one [myskinrecipes.com]

- 2. scienceopen.com [scienceopen.com]

- 3. PubChemLite - 5-bromobenzofuran-2(3h)-one (C8H5BrO2) [pubchemlite.lcsb.uni.lu]

- 4. youtube.com [youtube.com]

- 5. chem.ws [chem.ws]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Chemical stability and storage conditions for 5-Bromobenzofuran-2(3H)-one

An In-Depth Technical Guide to the Chemical Stability and Storage of 5-Bromobenzofuran-2(3H)-one

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Introduction

5-Bromobenzofuran-2(3H)-one, a halogenated lactone, serves as a critical building block in the synthesis of complex heterocyclic molecules, including pharmaceutical intermediates and bioactive compounds.[1] Its utility in drug discovery and materials science is predicated on its purity and integrity. However, the inherent functionalities of this molecule—a lactone within a benzofuran scaffold—present specific challenges regarding its chemical stability. Understanding the degradation pathways and establishing optimal storage conditions are paramount to ensuring its reliability in experimental and developmental workflows. This guide provides a comprehensive analysis of the stability profile of 5-Bromobenzofuran-2(3H)-one, detailing its primary degradation mechanisms, recommended handling and storage protocols, and methodologies for its stability assessment.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for its proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 166386-69-2 | [2] |

| Molecular Formula | C₈H₅BrO₂ | [3] |

| Molecular Weight | 213.03 g/mol | [2] |

| Appearance | Solid (form may vary) | N/A |

| Storage Temp. | Room Temperature (for solid) | [1][2] |

| SMILES | O=C1OC2=CC=C(Br)C=C2C1 | [2] |

Core Stability Profile and Degradation Mechanisms

The stability of 5-Bromobenzofuran-2(3H)-one is primarily influenced by its lactone (cyclic ester) functionality and the activated benzofuran ring system. The principal pathways of degradation are hydrolysis and oxidation, with potential sensitivity to light.

Hydrolytic Degradation

The most significant stability concern for 5-Bromobenzofuran-2(3H)-one is the hydrolysis of its lactone ring.[4] This reaction involves the cleavage of the cyclic ester bond to form the corresponding hydroxy-substituted carboxylic acid.

Mechanism: The hydrolysis of the 2-coumaranone scaffold is highly susceptible to base catalysis.[5][6] At elevated pH, the process is often preceded by the formation of a resonance-stabilized enolate anion at the C3 position.[5][6] This enolate can then undergo hydrolysis through a conventional addition-elimination pathway, involving the formation of a tetrahedral intermediate which subsequently collapses to the ring-opened carboxylate product.[6] The presence of acidic conditions can also catalyze this reaction, albeit typically at a slower rate than base-catalyzed hydrolysis.[4]

Oxidative Degradation

The benzofuranone core can be susceptible to oxidation, particularly under conditions involving atmospheric oxygen, elevated temperatures, and the presence of a base.[7] Research on related 3-arylbenzofuran-2(3H)-ones has demonstrated a transition-metal-free decarbonylation–oxidation reaction that converts the benzofuranone to a 2-hydroxybenzophenone.[7] This suggests that the lactone ring can be cleaved under oxidative stress. Furthermore, the general class of 2-coumaranones is known to participate in chemiluminescent reactions, which proceed through the formation of a high-energy 1,2-dioxetanone intermediate upon reaction with a base and molecular oxygen.[8][9] This highlights the inherent reactivity of the core structure towards oxidative pathways.

Photodegradation

While specific photostability data for 5-Bromobenzofuran-2(3H)-one is not extensively documented, compounds containing a bromo-aromatic system can be sensitive to light. UV radiation can induce homolytic cleavage of the carbon-bromine bond, generating radical species that can initiate a cascade of secondary degradation reactions. Therefore, protection from light is a critical precautionary measure to prevent potential photolytic decomposition.[10]

Below is a diagram illustrating the primary degradation pathways.

Caption: Figure 1: Primary Degradation Pathways.

Recommended Storage and Handling

Based on the chemical stability profile, strict adherence to appropriate storage and handling protocols is essential to preserve the integrity of 5-Bromobenzofuran-2(3H)-one.

Storage Conditions

The optimal storage conditions differ for the compound in its solid state versus in solution.

| Form | Condition | Rationale | Source(s) |

| Solid | Room temperature, in a tightly sealed container, protected from light and moisture. | Minimizes thermal, photolytic, and hydrolytic degradation. The key is to exclude moisture. | [1][2][11] |

| Solution | Store at -20°C or -80°C in small aliquots. Use an anhydrous, aprotic solvent (e.g., DMSO, Acetonitrile). | Prevents hydrolysis by avoiding aqueous media. Low temperature slows all degradation reactions. Aliquoting minimizes freeze-thaw cycles. | [4][11] |

Safe Handling Procedures

Due to the potential hazards associated with chemical reagents, proper personal protective equipment (PPE) and handling practices are mandatory.[12]

-

Engineering Controls: Handle the compound, especially in powdered form or when preparing solutions, within a certified chemical fume hood to prevent inhalation.[12]

-

Personal Protective Equipment (PPE):

-

Disposal: Dispose of waste materials in accordance with institutional and local regulations for hazardous chemical waste.[12]

Methodologies for Stability Assessment

A systematic stability study is necessary to determine the shelf-life and retest period of 5-Bromobenzofuran-2(3H)-one under defined storage conditions.[14][15] Such studies are crucial during drug development to ensure the quality of the active pharmaceutical ingredient (API) or intermediate.[16][17]

Experimental Workflow for Stability Testing

The following workflow outlines a typical approach for assessing the stability of a new batch of the compound.

Caption: Figure 2: Stability Study Workflow.

Protocol: Accelerated Stability Study

This protocol is designed to rapidly assess the stability of 5-Bromobenzofuran-2(3H)-one under stressed conditions.[16]

-

Initial Analysis (T=0):

-

Characterize a homogenous sample of the batch.

-

Perform visual inspection for appearance and color.

-

Use a validated HPLC method to determine the initial purity (as % area) and establish the impurity profile.

-

Retain a portion of the sample at -80°C as a control reference.

-

-

Sample Preparation and Storage:

-

Accurately weigh 5-10 mg of the solid compound into multiple amber glass vials suitable for stability studies.

-

Seal the vials tightly. For studies assessing sensitivity to humidity, vials with permeable caps may be used.

-

Place the vials into a calibrated stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% ± 5% relative humidity (RH), as per ICH guidelines for some climatic zones.[18]

-

-

Time-Point Testing:

-

At specified intervals (e.g., 1, 3, and 6 months), remove a set of vials from the chamber.[16]

-

Allow the vials to equilibrate to room temperature before opening to prevent condensation.

-

Perform a complete analysis on each sample as was done at T=0:

-

Visual Inspection: Note any changes in color or physical form.

-

HPLC Analysis: Prepare a solution of known concentration. Analyze to determine the purity and the formation of any new impurity peaks. Quantify all degradation products.

-

LC-MS Analysis: If significant new impurities are detected, use a technique like LC-MS to obtain mass data and aid in structural elucidation.

-

-

-

Data Analysis and Reporting:

-

Tabulate the purity results and the levels of each specified and unspecified impurity at each time point.

-

Analyze the data for trends. A significant change is often defined as a failure to meet the established acceptance criteria, such as a notable decrease in purity or the appearance of a degradation product exceeding a specific threshold.

-

The results from the accelerated study can be used to predict the long-term stability of the compound.[14]

-

Conclusion

5-Bromobenzofuran-2(3H)-one is a valuable synthetic intermediate whose stability is critical for its successful application. The primary degradation risks stem from the hydrolysis of its lactone ring, especially under basic conditions, and potential oxidative and photolytic pathways. To ensure the compound's integrity, it must be stored as a solid in a dry, dark environment, sealed from atmospheric moisture. For solutions, the use of anhydrous aprotic solvents and storage at or below -20°C is strongly recommended.[4][11] By implementing the rigorous storage, handling, and stability testing protocols outlined in this guide, researchers and drug development professionals can mitigate the risks of degradation and ensure the quality and reliability of their scientific outcomes.

References

-

Ghorai, P., et al. (2022). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. RSC Advances. Available at: [Link]

-

Gedikli, B., et al. (2015). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Advances. Available at: [Link]

-

Abu-Izza, K., et al. (2000). Mechanism of hydrolysis of coumaran-2-ones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Available at: [Link]

-

Abu-Izza, K., et al. (2000). Mechanism of hydrolysis of coumaran-2-ones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

My Skin Recipes. (n.d.). 5-BroMobenzofuran-2(3H)-one. Available at: [Link]

-

Neves, M. G. P. M. S., et al. (2020). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules. Available at: [Link]

-

GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. Available at: [Link]

-

Baranov, M. S., et al. (2024). Chemiluminescent 2-Coumaranones: Synthesis, Luminescence Mechanism, and Emerging Applications. International Journal of Molecular Sciences. Available at: [Link]

-

Sane, R. T. (2012). Stability Testing of Pharmaceutical Products. PharmaTutor. Available at: [Link]

-

Vici Health Sciences. (n.d.). Stability Testing for Pharmaceutical Drug Products. Available at: [Link]

-

ICH. (n.d.). Q1A - Q1F Stability. Available at: [Link]

-

Hishmat, O. H., et al. (1979). Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. Zeitschrift für Naturforschung B. Available at: [Link]

-

Cambridge University Press & Assessment. (n.d.). Formation of lactones during storage of UHT processed buffalo milk. Available at: [Link]

-

Karatas, F., et al. (2006). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone. European Journal of Medicinal Chemistry. Available at: [Link]

-

Protti, S., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules. Available at: [Link]

-

PubChem. (n.d.). 5-bromobenzofuran-2(3h)-one. Available at: [Link]

-

Schramm, S., et al. (2021). Mechanistic Investigations of the 2-Coumaranone Chemiluminescence. ChemPhotoChem. Available at: [Link]

-

Kriegel, S., et al. (2021). Mechanistic investigations of the 2-coumaranone chemiluminescence. Physical Chemistry Chemical Physics. Available at: [Link]

Sources

- 1. 5-BroMobenzofuran-2(3H)-one [myskinrecipes.com]

- 2. 166386-69-2|5-Bromobenzofuran-2(3H)-one|BLD Pharm [bldpharm.com]

- 3. PubChemLite - 5-bromobenzofuran-2(3h)-one (C8H5BrO2) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. Mechanism of hydrolysis of coumaran-2-ones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Mechanism of hydrolysis of coumaran-2-ones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanistic investigations of the 2-coumaranone chemiluminescence - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. humiditycontrol.com [humiditycontrol.com]

- 15. gmpsop.com [gmpsop.com]

- 16. japsonline.com [japsonline.com]

- 17. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]

- 18. ICH Official web site : ICH [ich.org]

The Rising Potential of 5-Bromobenzofuran-2(3H)-one Derivatives in Therapeutic Development

A Technical Guide for Researchers and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a bromine atom at the 5-position of the benzofuran-2(3H)-one core, a lactone variant of the benzofuran ring, presents a compelling strategy for the development of novel therapeutic agents. This halogenation can significantly modulate the physicochemical properties of the molecule, potentially enhancing its biological efficacy and selectivity.[2][4] This in-depth technical guide explores the burgeoning field of 5-Bromobenzofuran-2(3H)-one derivatives, providing a comprehensive overview of their synthesis, potential biological activities, and the underlying mechanistic principles for researchers, scientists, and drug development professionals.

The Strategic Advantage of the 5-Bromobenzofuran-2(3H)-one Scaffold

The 5-Bromobenzofuran-2(3H)-one scaffold, also known as 5-bromocoumaran-2-one, combines the key structural features of a benzofuranone system with the electronic and steric influence of a bromine substituent. This unique combination offers several advantages in drug design:

-

Enhanced Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

-

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to stronger and more specific binding to biological targets such as enzymes and receptors.[2]

-

Metabolic Stability: The presence of the bromine atom can influence the metabolic stability of the compound, potentially leading to a longer duration of action.

-

Synthetic Handle: The bromine atom serves as a versatile synthetic handle, allowing for further structural modifications and the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Synthesis of 5-Bromobenzofuran-2(3H)-one Derivatives: A General Overview

The synthesis of 5-Bromobenzofuran-2(3H)-one derivatives typically starts from commercially available 5-bromosalicylaldehyde. A common synthetic route involves the reaction of 5-bromosalicylaldehyde with an appropriate reagent to construct the lactone ring. Subsequent modifications at the 3-position of the benzofuranone core allow for the introduction of various substituents, leading to a diverse range of derivatives.

General Synthetic Workflow:

Caption: General synthetic workflow for 5-Bromobenzofuran-2(3H)-one derivatives.

Experimental Protocol: Synthesis of a 3-Substituted 5-Bromobenzofuran-2(3H)-one Derivative (Illustrative Example)

This protocol provides a general framework. Specific reaction conditions may need to be optimized for different substrates.

-

Step 1: Synthesis of 5-Bromobenzofuran-2(3H)-one.

-

To a solution of 5-bromosalicylaldehyde (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (2.0 eq).

-

Add an α-haloester, for example, ethyl bromoacetate (1.2 eq), dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield 5-Bromobenzofuran-2(3H)-one.

-

-

Step 2: Synthesis of a 3-Substituted Derivative.

-

To a solution of 5-Bromobenzofuran-2(3H)-one (1.0 eq) in an anhydrous solvent (e.g., THF, DMF) under an inert atmosphere, add a strong base such as sodium hydride (1.1 eq) at 0 °C.

-

Stir the mixture for 30 minutes, then add an electrophile (e.g., an alkyl halide or benzyl bromide) (1.2 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 3-substituted 5-Bromobenzofuran-2(3H)-one derivative.

-

Potential Biological Activities and Mechanisms of Action

While specific data for a wide range of 5-Bromobenzofuran-2(3H)-one derivatives is still emerging, the known activities of related brominated benzofurans and benzofuranones provide strong indications of their therapeutic potential.

Anticancer Activity

Brominated benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[2][4] The presence of bromine is often associated with increased potency.[4]

Potential Mechanisms of Anticancer Action:

-

Enzyme Inhibition: Benzofuran scaffolds are known to inhibit various kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinases (CDKs). The 5-bromo substituent could enhance the binding affinity and inhibitory activity.

-

Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). Brominated benzofurans have been shown to induce apoptosis in cancer cells.[2]

-

Cell Cycle Arrest: Disruption of the normal cell cycle is another key mechanism of anticancer drugs. Benzofuran derivatives can cause cell cycle arrest at different phases, preventing cancer cells from dividing.

Illustrative Signaling Pathway: Inhibition of a Pro-Survival Kinase Pathway

Caption: Potential inhibition of a receptor tyrosine kinase pathway by a 5-Bromobenzofuran-2(3H)-one derivative.

Table 1: Representative Anticancer Activity of Brominated Benzofuran Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Brominated Benzofuran A | Leukemia (K562) | 5.0 | [2] |

| Brominated Benzofuran B | Leukemia (HL-60) | 0.1 | [2] |

| 3-Aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propen-1-one | Breast (MCF-7) | Varies | [3] |

| 3-Aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propen-1-one | Prostate (PC-3) | Varies | [3] |

Note: This table includes data from various brominated benzofuran derivatives to illustrate the potential of the class, as specific data for a wide range of 5-Bromobenzofuran-2(3H)-one derivatives is limited.

Antimicrobial Activity

Benzofuran derivatives are known to possess a broad spectrum of antimicrobial activity against various bacteria and fungi.[1] The introduction of a bromine atom can enhance this activity.

Potential Mechanisms of Antimicrobial Action:

-

Inhibition of Essential Enzymes: The compounds may inhibit enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the brominated derivatives could facilitate their insertion into the microbial cell membrane, leading to its disruption and cell death.

-

Inhibition of Biofilm Formation: Some heterocyclic compounds can interfere with the signaling pathways involved in biofilm formation, a key virulence factor for many pathogenic microbes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Bacterial Inoculum: Grow a fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard.

-

Serial Dilution of Compounds: Prepare a series of twofold dilutions of the 5-Bromobenzofuran-2(3H)-one derivatives in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add a standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Structure-Activity Relationship (SAR) Insights and Future Directions

Systematic SAR studies are crucial for optimizing the biological activity of 5-Bromobenzofuran-2(3H)-one derivatives. Key areas for investigation include:

-

Position and Nature of Substituents at C3: The size, electronics, and lipophilicity of the substituent at the 3-position are likely to have a significant impact on activity. Introducing different alkyl, aryl, and heterocyclic moieties will be a key area of exploration.

-

Stereochemistry at C3: If the 3-position is a stereocenter, the evaluation of individual enantiomers is essential, as they may exhibit different biological activities and toxicities.

-

Modifications of the Benzene Ring: While this guide focuses on the 5-bromo substitution, exploring other substitution patterns on the benzene ring could further modulate the activity.

Logical Relationship Diagram for SAR Exploration

Caption: Key areas for structure-activity relationship (SAR) exploration of 5-Bromobenzofuran-2(3H)-one derivatives.

Conclusion

5-Bromobenzofuran-2(3H)-one derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. Their unique structural features, coupled with the strategic placement of a bromine atom, offer a compelling platform for the design of potent and selective anticancer and antimicrobial drugs. Further in-depth studies, including comprehensive SAR exploration, elucidation of specific molecular targets, and in vivo efficacy and safety evaluations, are warranted to fully realize the therapeutic potential of this exciting class of molecules. This guide serves as a foundational resource to stimulate and direct future research in this promising area of medicinal chemistry.

References

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

-

Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed, 31003438. [Link]

-

Gao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27944-27963. [Link]

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Lactone: A Technical Guide to 5-Bromobenzofuran-2(3H)-one in Organic Synthesis

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern organic synthesis and drug discovery, the benzofuranone scaffold holds a place of distinction. These structures are not merely synthetic curiosities; they are integral components of numerous natural products and pharmacologically active molecules, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] Among the diverse array of substituted benzofuranones, 5-Bromobenzofuran-2(3H)-one emerges as a particularly valuable and versatile building block. Its strategic placement of a bromine atom on the aromatic ring, coupled with the reactive lactone functionality, provides a powerful handle for a multitude of chemical transformations.

This technical guide serves as an in-depth exploration of 5-Bromobenzofuran-2(3H)-one as a pivotal intermediate for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the causality behind synthetic choices, offering field-proven insights into its preparation and application. Every protocol described herein is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.

Core Characteristics of 5-Bromobenzofuran-2(3H)-one

Before embarking on its synthetic applications, a fundamental understanding of the physical and chemical properties of 5-Bromobenzofuran-2(3H)-one is essential.

| Property | Value | Reference |

| CAS Number | 166386-69-2 | [2] |

| Molecular Formula | C₈H₅BrO₂ | [2] |

| Molecular Weight | 213.03 g/mol | [2] |

| Appearance | Solid | |

| Storage | Room temperature, sealed in dry conditions | [2] |

The structure of 5-Bromobenzofuran-2(3H)-one is characterized by a bicyclic system where a benzene ring is fused to a dihydrofuran-2-one (lactone) ring. The bromine atom at the 5-position significantly influences the molecule's reactivity, making the aromatic ring susceptible to a variety of palladium-catalyzed cross-coupling reactions. The lactone moiety, with its electrophilic carbonyl carbon and adjacent methylene group (C3), provides a complementary site for nucleophilic attack and functionalization.

Synthesis of the Building Block: A Strategic Approach

The preparation of 5-Bromobenzofuran-2(3H)-one can be achieved through several synthetic strategies, with the most common and reliable being the intramolecular Friedel-Crafts acylation of a suitable precursor. This approach offers a high degree of control and generally proceeds with good to excellent yields.

A plausible and efficient route commences with the commercially available 4-bromophenol. The synthesis can be envisioned as a two-step process: etherification to form 4-bromophenoxyacetic acid, followed by an intramolecular cyclization.

Conceptual Workflow for the Synthesis of 5-Bromobenzofuran-2(3H)-one

Sources

The Genesis of a Key Synthetic Intermediate: A Technical Guide to the Discovery and First Synthesis of 5-Bromobenzofuran-2(3H)-one

For Immediate Release

A deep dive into the historical synthesis and foundational chemistry of 5-Bromobenzofuran-2(3H)-one, a pivotal building block in modern medicinal chemistry and materials science. This guide illuminates the early preparative routes, offering researchers and drug development professionals a comprehensive understanding of this crucial heterocyclic compound.

The journey of 5-Bromobenzofuran-2(3H)-one, also known as 5-bromo-2-coumaranone, from a laboratory curiosity to an indispensable tool in synthetic chemistry is a testament to the enduring power of fundamental organic synthesis. While the parent compound, 2-coumaranone, was first synthesized by Adolf von Baeyer and Paul Fritsch in 1884 through the distillation of (2-hydroxyphenyl)acetic acid, the introduction of a bromine atom at the 5-position unlocked a new realm of synthetic possibilities. This guide elucidates the likely first synthesis of this vital intermediate, drawing upon foundational principles of heterocyclic chemistry.

I. The Precedent: Synthesis of the Core Scaffold

The initial synthesis of the benzofuran-2(3H)-one core laid the groundwork for its subsequent functionalization. The intramolecular cyclization of a substituted hydroxyphenylacetic acid provided the fundamental blueprint for accessing this class of compounds. This historical context is crucial for appreciating the logical progression toward the synthesis of its halogenated derivatives.

II. The First Synthesis: A Logical Deduction from Foundational Reactions

While a single, definitive publication titled "The First Synthesis of 5-Bromobenzofuran-2(3H)-one" has not been identified in historical archives, the most probable first successful synthesis can be inferred from established reaction pathways of the era. A plausible and efficient early method involves the acid-catalyzed condensation of 4-bromophenol with glyoxylic acid. This approach mirrors the synthesis of the analogous 5-chloro derivative from p-chlorophenol and glyoxylic acid, a method documented in later patents[1].

The rationale behind this synthetic choice is rooted in the principles of electrophilic aromatic substitution and intramolecular esterification. The glyoxylic acid, in the presence of a strong acid, acts as an electrophile, attacking the electron-rich aromatic ring of 4-bromophenol. The directing effect of the hydroxyl group favors substitution at the ortho position. The resulting intermediate, a (4-bromo-2-hydroxyphenyl)(hydroxy)acetic acid, then undergoes a subsequent intramolecular cyclization (lactonization) to yield the stable 5-Bromobenzofuran-2(3H)-one.

Visualizing the Synthetic Pathway

The logical flow of this foundational synthesis can be represented as follows:

Caption: Probable first synthetic route to 5-Bromobenzofuran-2(3H)-one.

III. Experimental Protocol: A Reconstruction of the First Synthesis

Based on the established chemistry of the time, a detailed protocol for the likely first synthesis of 5-Bromobenzofuran-2(3H)-one is presented below. This protocol is a self-validating system, grounded in the fundamental principles of organic reactions.

Objective: To synthesize 5-Bromobenzofuran-2(3H)-one from 4-bromophenol and glyoxylic acid.

Materials:

-

4-Bromophenol

-

Glyoxylic acid monohydrate

-

Concentrated Sulfuric Acid

-

Water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (or other suitable drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromophenol (1.0 equivalent) and glyoxylic acid monohydrate (1.1 equivalents).

-

Acid Catalysis: Slowly and with caution, add concentrated sulfuric acid (acting as both a catalyst and a dehydrating agent) to the reaction mixture with stirring. An exothermic reaction may be observed.

-

Heating: Heat the reaction mixture to a temperature of 80-100 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if analytical standards are available.

-

Workup: After cooling to room temperature, carefully pour the reaction mixture over crushed ice. This will precipitate the crude product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.

-

Washing: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any unreacted acid.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the crude 5-Bromobenzofuran-2(3H)-one.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure compound.

IV. Quantitative Data and Characterization

While specific quantitative data from a singular "first synthesis" publication is unavailable, the expected outcomes and characterization data for 5-Bromobenzofuran-2(3H)-one are well-established in modern literature.

| Property | Value |

| Molecular Formula | C₈H₅BrO₂ |

| Molecular Weight | 213.03 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 108-112 °C (typical) |

| Solubility | Soluble in common organic solvents |

V. Significance and Modern Applications

The introduction of the bromine atom at the 5-position of the benzofuran-2(3H)-one scaffold was a pivotal moment in the evolution of this heterocyclic system. The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and functionality. This has made 5-Bromobenzofuran-2(3H)-one a highly sought-after intermediate in the synthesis of:

-

Pharmaceuticals: The benzofuran-2(3H)-one core is present in numerous biologically active molecules. The 5-bromo derivative provides a convenient starting point for the synthesis of complex drug candidates.

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound is used in the development of novel pesticides and herbicides.

-

Functional Materials: The ability to elaborate the structure through the bromo substituent has led to its use in the synthesis of organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.

VI. Conclusion